molecular formula C7H8N2O2 B1358141 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde CAS No. 623564-43-2

6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde

Cat. No.: B1358141
CAS No.: 623564-43-2
M. Wt: 152.15 g/mol
InChI Key: WHPNSFZQTFODCZ-UHFFFAOYSA-N
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Description

6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde is a heterocyclic compound with the molecular formula C7H8N2O2. This compound is characterized by its unique structure, which includes an imidazole ring fused with an oxazine ring.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde can be achieved through several methods. One common approach involves the Debus-Radziszewski synthesis, which is a multi-component reaction involving an aldehyde, an amine, and a glyoxal . Another method is the Wallach synthesis, which involves the cyclization of an amino alcohol with a carbonyl compound .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Uniqueness: 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde is unique due to its fused ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-4-6-3-8-7-5-11-2-1-9(6)7/h3-4H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPNSFZQTFODCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NC=C(N21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620473
Record name 5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623564-43-2
Record name 5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=623564-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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